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Compound of Interest

Compound Name: UM-164
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor activity of UM-164, a dual
inhibitor of c-Src and p38 kinases, with other anti-cancer agents. The information is compiled
from independent validation studies and presented for easy comparison, supported by
experimental data and detailed methodologies.

Executive Summary

UM-164 is a potent small molecule inhibitor targeting both c-Src and p38 MAP kinase.[1][2] It
has demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer
(TNBC) and glioma.[1][3] UM-164 exerts its effects by binding to the inactive conformation of its
target kinases, a mechanism that is suggested to contribute to its potent anti-proliferative and
anti-metastatic effects.[1][4] Notably, a key publication on UM-164's activity in TNBC has been
retracted, which should be considered when evaluating the available data.[5] This guide
summarizes the existing data, provides context on the retraction, and offers a comparative
analysis to aid in the independent assessment of UM-164's therapeutic potential.

Mechanism of Action: Dual Inhibition of ¢-Src and
p38

UM-164 distinguishes itself through its ability to potently inhibit both the c-Src tyrosine kinase
and the p38 MAP kinase pathway.[1] c-Src is a non-receptor tyrosine kinase that plays a crucial
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role in cell proliferation, migration, and invasion.[1] The p38 MAP kinase pathway is involved in
cellular responses to stress and inflammation and has been implicated in cancer progression.
[1][4] The dual inhibition of these pathways is believed to be superior to the mono-inhibition of

either target alone in certain cancer contexts.[6]
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UM-164 Mechanism of Action
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Caption: Simplified signaling pathway illustrating the dual inhibitory action of UM-164 on c-Src
and p38 MAPK.

Comparative Anti-Tumor Activity
In Vitro Efficacy

Studies have demonstrated the in vitro potency of UM-164 across various cancer cell lines. The
following tables summarize the half-maximal inhibitory concentration (IC50) and growth
inhibition (G150) values, comparing UM-164 to other relevant inhibitors where data is available.

Table 1: Anti-proliferative Activity of UM-164 in Triple-Negative Breast Cancer (TNBC) Cell
Lines

Cell Line UM-164 IC50 (nmoliL) Dasatinib IC50 (nmol/L)
MDA-MB-231 150 >10,000

SUM-149 80 1,000

HCC1937 200 >10,000

MDA-MB-468 250 >10,000

Hs578t 120 >10,000

Average 160 >8,000

Data from a retracted publication.[1] While the data is presented for informational purposes, it
should be interpreted with caution.

Table 2: Anti-proliferative Activity of UM-164 in Glioma Cell Lines

Cell Line UM-164 IC50 (uM) at 72h
LN229 3.81
SF539 1.23

Source: Cancers (Basel), 2022.[3]
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UM-164 has also been shown to inhibit cell motility and invasion in TNBC cell lines with an

IC50 of 50 nmol/L.[1] In glioma cells, UM-164 treatment led to cell cycle arrest in the G1 phase.

[317]

In Vivo Efficacy

In vivo studies using xenograft models have provided evidence for the anti-tumor activity of

UM-164.

Table 3: In Vivo Anti-Tumor Activity of UM-164

Cancer Type

Xenograft
Model

Treatment

Outcome Reference

TNBC

MDA-MB-231

10, 15, or 20
mg/kg i.p.

Significant
decrease in
tumor growth
compared to [1][2] (Retracted)
controls with

limited in vivo

toxicity.

Glioma

LN229

5 mg/kg

Reliable
inhibitory effect
[3]

on glioma

growth.

Experimental Protocols

Detailed methodologies are crucial for the independent validation of anti-tumor agents. Below

are representative protocols for key experiments used to evaluate UM-164.

Cell Viability Assay (MTT or similar)

o Cell Seeding: Plate cancer cells (e.g., TNBC or glioma lines) in 96-well plates at a density of
5,000-10,000 cells/well and incubate for 24 hours.[8]
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Drug Treatment: Treat cells with a serial dilution of UM-164 or a comparator drug (e.g.,
dasatinib) for 72 hours.[8]

Reagent Addition: Add a viability reagent (e.g., MTT, CCK8) to each well and incubate for the
recommended time.[3][8]

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a
microplate reader.[8]

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition
(GI50) by plotting the percentage of cell viability against the drug concentration.[3][8]

In Vivo Tumor Xenograft Model

Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231, LN229)
into immunocompromised mice.[3][9]

Tumor Establishment: Allow tumors to reach a predetermined size.[9]

Drug Administration: Administer UM-164 or vehicle control intraperitoneally (i.p.) at the
specified dose and schedule.[2]

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

[8]

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further
analysis.[8]

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance
of the differences between the treatment and control groups.[8]
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In Vivo Xenograft Experimental Workflow
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Caption: General workflow for assessing the in vivo anti-tumor activity of UM-164.
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Conclusion and Future Directions

UM-164 has demonstrated promising anti-tumor activity in preclinical models of TNBC and
glioma, attributed to its dual inhibition of c-Src and p38. The available data suggests that UM-
164 may offer an advantage over single-target c-Src inhibitors. However, the retraction of a key
publication underscores the importance of further independent validation. Future studies should
aim to reproduce the initial findings in TNBC, expand the evaluation to other cancer types, and
further investigate the molecular mechanisms underlying its efficacy and potential for clinical
translation. As of late 2025, there are no publicly listed clinical trials specifically for UM-164.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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